Z-Pro-Leu-Gly-NHOH: A Technical Guide for Researchers
Z-Pro-Leu-Gly-NHOH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Z-Pro-Leu-Gly-NHOH, a potent inhibitor of matrix metalloproteinases (MMPs). This document details its chemical characteristics, provides in-depth experimental protocols for its synthesis and evaluation, and visualizes its role in relevant signaling pathways.
Core Chemical Properties
Z-Pro-Leu-Gly-NHOH, also known as Z-PLG-NHOH, is a synthetic peptide derivative that functions as a competitive inhibitor of collagenases, a subclass of MMPs.[1] Its structure incorporates a hydroxamate group (-NHOH), which is a key moiety for chelating the zinc ion present in the active site of MMPs, thereby inhibiting their enzymatic activity.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₄O₆ | |
| Molecular Weight | 434.49 g/mol | |
| CAS Number | 103145-74-0 | |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| InChI Key | VVGFLHRPYCTXGJ-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Biological Activity | Inhibitor of human skin collagenase (MMP-1) | [1][3] |
| IC₅₀ | 40 µM for human skin collagenase | [1][3] |
Experimental Protocols
This section outlines representative experimental procedures for the synthesis, purification, characterization, and biological evaluation of Z-Pro-Leu-Gly-NHOH.
Synthesis of Z-Pro-Leu-Gly-NHOH
The synthesis of Z-Pro-Leu-Gly-NHOH can be achieved through a stepwise peptide coupling in solution, followed by the introduction of the hydroxamic acid moiety. This protocol is a representative example and may require optimization.
Materials:
-
Z-Pro-OH (N-Cbz-L-proline)
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H-Leu-OMe·HCl (L-leucine methyl ester hydrochloride)
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H-Gly-NHOH (Glycine hydroxamate)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Hydroxylamine hydrochloride
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Potassium hydroxide
Procedure:
-
Synthesis of Z-Pro-Leu-OMe:
-
Dissolve H-Leu-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in DMF.
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In a separate flask, dissolve Z-Pro-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.
-
Add the Z-Pro-OH solution to the H-Leu-OMe solution and stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Z-Pro-Leu-OMe.
-
-
Saponification of Z-Pro-Leu-OMe:
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Dissolve Z-Pro-Leu-OMe in a mixture of methanol and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Z-Pro-Leu-OH.
-
-
Coupling with Glycine Hydroxamate:
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Prepare glycine hydroxamate from glycine ethyl ester and hydroxylamine hydrochloride.
-
Dissolve Z-Pro-Leu-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.
-
In a separate flask, dissolve H-Gly-NHOH (1.0 eq) and DIPEA (1.1 eq) in DMF.
-
Add the Z-Pro-Leu-OH solution to the H-Gly-NHOH solution and stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the DCU precipitate and concentrate the filtrate.
-
-
Work-up and Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield Z-Pro-Leu-Gly-NHOH.
-
Purification and Characterization
Purification:
-
The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
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Fractions containing the pure product are collected and lyophilized.
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for C₂₁H₃₀N₄O₆ is m/z 435.22.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure and purity of the compound. Spectra are typically recorded in DMSO-d₆ or CDCl₃.
Collagenase Inhibition Assay
The inhibitory activity of Z-Pro-Leu-Gly-NHOH against human skin collagenase (MMP-1) is determined using a fluorogenic substrate.
Materials:
-
Human recombinant collagenase (MMP-1).
-
Assay buffer: 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5.
-
Synthetic collagenase substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).
-
Z-Pro-Leu-Gly-NHOH (test inhibitor).
-
A known collagenase inhibitor as a positive control (e.g., 1,10-Phenanthroline).
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96-well microplate.
-
Microplate reader capable of measuring absorbance at 345 nm.
Procedure:
-
Prepare a stock solution of Z-Pro-Leu-Gly-NHOH in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the inhibitor dilutions to the respective wells.
-
Add 100 µL of the MMP-1 enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 80 µL of the FALGPA substrate solution (pre-warmed to 37°C) to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 345 nm every minute for 20 minutes using a microplate reader.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Z-Pro-Leu-Gly-NHOH exerts its biological effects by inhibiting matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases.[4][5]
The diagram below illustrates the general mechanism of MMP inhibition.
Caption: Mechanism of MMP inhibition by Z-Pro-Leu-Gly-NHOH.
By inhibiting MMPs, Z-Pro-Leu-Gly-NHOH can modulate downstream signaling pathways that are influenced by ECM degradation and the release of bioactive molecules.
The following diagram depicts a simplified overview of MMP-mediated signaling and the point of intervention for Z-Pro-Leu-Gly-NHOH.
Caption: MMP-mediated signaling and inhibition by Z-Pro-Leu-Gly-NHOH.
Conclusion
Z-Pro-Leu-Gly-NHOH is a valuable research tool for studying the roles of matrix metalloproteinases in various physiological and pathological processes. Its well-defined chemical properties and potent inhibitory activity make it a suitable candidate for further investigation in the development of therapeutic agents targeting MMP-driven diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute their studies involving this compound.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 3. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
